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Introduction
Biotin-11-dUTP, trisodium salt, is a modified deoxyuridine triphosphate that serves as an

essential tool in molecular biology for the non-radioactive labeling of DNA. This analog of

deoxythymidine triphosphate (dTTP) contains a biotin molecule linked to the C5 position of the

uracil base via an 11-atom spacer arm. This linker facilitates the efficient incorporation of the

modified nucleotide into DNA by various DNA polymerases and ensures the accessibility of the

biotin moiety for subsequent detection with avidin or streptavidin conjugates. This guide

provides an in-depth overview of the structure, properties, and key applications of Biotin-11-

dUTP, complete with detailed experimental protocols and workflow diagrams.

Core Properties and Specifications
Biotin-11-dUTP is a versatile reagent for enzymatic DNA labeling. Its key properties are

summarized in the table below.
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Property Value References

Molecular Formula C₂₈H₄₂N₆Na₃O₁₇P₃S [1]

Molecular Weight 928.62 g/mol [1][2]

Purity ≥95% (HPLC) [3]

Form
Aqueous solution or lyophilized

solid
[4][5]

Solubility Soluble in water and TE buffer [1]

Storage Conditions -20°C, protected from light [3][5]

Stability

Stable for over 12 months at

-20°C. Avoid repeated freeze-

thaw cycles.

[5]

Spectral Properties
λmax at 240 nm and 289 nm

(in Tris-HCl, pH 7.5)
[3]

Key Applications: Non-Radioactive DNA Labeling
Biotin-11-dUTP can be enzymatically incorporated into DNA through several methods, making

it a valuable tool for generating biotinylated probes for various downstream applications such

as in situ hybridization (ISH), Southern blotting, and affinity purification.[6] The choice of

labeling method depends on the specific application, the starting DNA material, and the desired

probe characteristics.

Experimental Protocols
This section provides detailed methodologies for the most common DNA labeling techniques

using Biotin-11-dUTP.

Nick translation is a method used to label double-stranded DNA. The process involves

introducing single-strand breaks ("nicks") into the DNA backbone with DNase I, followed by the

simultaneous removal of nucleotides from the 5' side of the nick and the incorporation of new,

labeled nucleotides at the 3' side by DNA Polymerase I.
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Materials:

Double-stranded DNA (1 µg)

10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP, 0.325 mM dTTP)

Biotin-11-dUTP (1 mM solution)

DNase I (diluted to an optimal concentration)

DNA Polymerase I (10 U/µL)

0.5 M EDTA, pH 8.0

Nuclease-free water

Spin column for purification

Protocol:

In a microcentrifuge tube, combine the following on ice:

dsDNA: 1 µg

10X Nick Translation Buffer: 5 µL

dNTP mix: 5 µL

Biotin-11-dUTP (1 mM): 1.75 µL

DNA Polymerase I: 5 µL

Optimally diluted DNase I: X µL

Nuclease-free water: to a final volume of 50 µL

Mix the components gently and centrifuge briefly.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the reaction at 15°C for 1-2 hours.[7] The optimal incubation time may need to be

determined empirically to achieve the desired probe size (typically 300-600 bp for ISH).[8]

Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.[8]

(Optional) To check the size of the labeled probe, denature a 15 µL aliquot by heating at 95-

100°C for 4 minutes, followed by immediate cooling on ice. Analyze the denatured probe on

an agarose gel alongside a DNA size marker.[8]

Purify the biotinylated probe from unincorporated nucleotides using a spin column according

to the manufacturer's instructions.[8] The labeled probe can be stored at -20°C for several

years.[8]

Incorporating Biotin-11-dUTP during the Polymerase Chain Reaction (PCR) is an efficient

method to generate highly labeled, specific DNA probes. This is achieved by substituting a

portion of the dTTP in the reaction mixture with Biotin-11-dUTP.

Materials:

DNA template (20-200 ng)

Forward and Reverse Primers (20 µM each)

10X PCR Buffer

25 mM MgCl₂

dNTP mix containing Biotin-11-dUTP:

dATP, dCTP, dGTP: 1 mM each

dTTP: 0.65 mM

Biotin-11-dUTP: 0.35 mM[9]

Taq DNA Polymerase (1 U/µL)

Nuclease-free water
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PCR purification kit

Protocol:

Set up a 50 µL PCR reaction as follows:

10X PCR Buffer: 5 µL

25 mM MgCl₂: 3 µL

dNTP mix with Biotin-11-dUTP: 5 µL

Forward Primer (20 µM): 1 µL

Reverse Primer (20 µM): 1 µL

Taq DNA Polymerase: 1 µL

DNA Template: 1 µL

Nuclease-free water: 33 µL[9]

Perform PCR using optimized cycling conditions for your specific template and primers. A

general cycling protocol is:

Initial Denaturation: 95°C for 2-5 minutes

25-35 Cycles:

Denaturation: 95°C for 30-60 seconds

Annealing: 55-65°C for 30-60 seconds

Extension: 72°C for 1 minute per kb of the target amplicon

Final Extension: 72°C for 5-10 minutes

Analyze a small aliquot (5 µL) of the PCR product on an agarose gel to confirm the

amplification of the correct-sized fragment.
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Purify the biotinylated PCR product using a PCR purification kit to remove primers,

unincorporated dNTPs, and the polymerase.

This method is based on the annealing of random short primers (heptanucleotides) to a

denatured DNA template. The Klenow fragment of DNA Polymerase I then synthesizes new

DNA strands, incorporating Biotin-11-dUTP in the process.[10]

Materials:

Linearized DNA template (~100 ng)

5X Heptanucleotide mix

5X dNTP mix (containing Biotin-11-dUTP)

10X Reaction Buffer

Klenow Fragment (3´→5´ exo-) (5 U/µL)

0.5 M EDTA, pH 8.0

Nuclease-free water

Ethanol (100% and 70%)

5 M Ammonium Acetate

Protocol:

In a microcentrifuge tube, dilute approximately 100 ng of the linear DNA template to a final

volume of 24 µL with nuclease-free water.[10]

Add 10 µL of the 5X heptanucleotide mix.

Denature the DNA by boiling for 5 minutes, then immediately chill in a dry ice/ethanol bath

for 5 minutes.[10]

Thaw the solution on ice and briefly centrifuge.
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Add the following reagents in the specified order:

10 µL of 5X dNTP mix (with Biotin-11-dUTP)

5 µL of 10X Reaction Buffer

1 µL of Klenow fragment[10]

Mix gently and incubate at 37°C for 60 minutes.[10]

Stop the reaction by adding 2 µL of 0.5 M EDTA.[10]

To purify the labeled probe, add 5 µL of 5 M Ammonium Acetate, followed by 110 µL of 100%

ethanol.[10]

Chill at -20°C for 15 minutes.[10]

Centrifuge at >10,000 x g for 30-60 minutes at 4°C.[10]

Carefully remove the supernatant and wash the DNA pellet with ice-cold 70% ethanol.[10]

Centrifuge again, remove the supernatant, and air-dry the pellet before resuspending in a

suitable buffer (e.g., TE buffer).

This technique utilizes Terminal deoxynucleotidyl Transferase (TdT) to add one or more Biotin-

11-UTP molecules to the 3'-hydroxyl ends of DNA strands.[11] This method is particularly

useful for labeling oligonucleotides.

Materials:

DNA (5 pmol of 3'-OH ends)

5X TdT Reaction Buffer

Terminal deoxynucleotidyl Transferase (TdT) (15 U/µL)

Biotin-11-UTP (5 µM)

0.2 M EDTA
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Chloroform:isoamyl alcohol (24:1)

Nuclease-free water

Protocol:

Dilute the TdT to a working concentration of 1.5 U/µL in 1X TdT Reaction Buffer just before

use.[11]

Set up the labeling reaction on ice:

DNA: 5 pmol

5X TdT Reaction Buffer: 10 µL

Biotin-11-UTP (5 µM): 5 µL

Diluted TdT (1.5 U/µL): 2 µL

Nuclease-free water: to a final volume of 50 µL[11]

Incubate at 37°C for 30 minutes.[11]

Stop the reaction by adding 2.5 µL of 0.2 M EDTA.[11]

Extract the TdT by adding 50 µL of chloroform:isoamyl alcohol, vortexing briefly, and

centrifuging for 1-2 minutes.[11]

Carefully transfer the upper aqueous phase containing the labeled DNA to a new tube.

Application in Apoptosis Detection: The TUNEL
Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely

used method for detecting DNA fragmentation, a hallmark of apoptosis.[10] The assay relies on

the ability of TdT to label the 3'-hydroxyl ends of DNA breaks with modified nucleotides, such

as Biotin-11-dUTP.
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Principle of the TUNEL Assay
During apoptosis, endonucleases cleave genomic DNA, generating a large number of DNA

fragments with free 3'-OH ends. TdT recognizes these ends and catalyzes the addition of

Biotin-11-dUTP. The incorporated biotin can then be detected using streptavidin conjugated to

a reporter molecule, such as horseradish peroxidase (HRP) for colorimetric detection or a

fluorophore for fluorescent detection.[1][12]

Detailed TUNEL Assay Protocol (for adherent cells)
Materials:

Adherent cells cultured on coverslips or in a 96-well plate

Phosphate-buffered saline (PBS)

3.7% Paraformaldehyde in PBS (freshly prepared)

0.2% Triton X-100 in PBS

Equilibration Buffer

TdT Solution

Biotin-11-dUTP Solution

Streptavidin-HRP conjugate

DAB (3,3'-diaminobenzidine) substrate

Hematoxylin (optional, for counterstaining)

Protocol:

Fixation:

Wash cells three times with PBS.

Fix the cells with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.[2]
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Permeabilization:

Wash the fixed cells three times with PBS.

Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.

[2]

Equilibration:

Wash the permeabilized cells three times with PBS.

Incubate the cells with 100 µL of Equilibration Buffer for 10 minutes at room temperature.

[2]

Labeling:

Prepare the TUNEL reaction mixture immediately before use by mixing 5 µL of TdT

Solution with 45 µL of Biotin-11-dUTP Solution per sample.[2]

Remove the Equilibration Buffer and add 50 µL of the TUNEL reaction mixture to each

sample.

Incubate for 60 minutes at 37°C in a humidified, dark chamber.[2]

Detection:

Wash the cells three times with PBS.

Incubate with Streptavidin-HRP conjugate (diluted according to the manufacturer's

instructions) for 30 minutes at room temperature.

Wash three times with PBS.

Add the DAB substrate and incubate for 1-5 minutes, or until a brown color develops in

apoptotic cells.[2]

Counterstaining and Visualization:
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Wash three times with PBS.

(Optional) Counterstain with hematoxylin.

Mount the coverslips or view the plate under a light microscope. Apoptotic nuclei will

appear dark brown.[13]

Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for

the key experimental procedures described in this guide.

Reaction Setup

Labeling Reaction Termination & Purification
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Caption: Workflow for Nick Translation DNA Labeling.
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PCR Setup
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Caption: Workflow for PCR-Based DNA Labeling.
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Caption: Principle of the TUNEL Assay for Apoptosis Detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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